molecular formula C18H19F3N4O3 B6063935 N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

Cat. No.: B6063935
M. Wt: 396.4 g/mol
InChI Key: OCMZRTPQRBOULD-UHFFFAOYSA-N
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Description

“N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide” is a complex organic compound that features multiple functional groups, including an oxazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)13-3-1-2-12(8-13)11-25-6-5-22-17(27)15(25)9-16(26)23-10-14-4-7-28-24-14/h1-4,7-8,15H,5-6,9-11H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMZRTPQRBOULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC2=NOC=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide” likely involves multiple steps, including:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the piperazine ring: Piperazine derivatives are often synthesized via nucleophilic substitution reactions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents.

    Coupling of the functional groups: The final step would involve coupling the oxazole, piperazine, and phenyl groups under suitable conditions, possibly using amide bond formation techniques.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the oxazole ring.

    Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.

    Substitution: The trifluoromethyl group and the phenyl ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials.

Biology

    Biochemical Probes: It could be used to study enzyme interactions or cellular pathways.

    Drug Development: Its structural features might make it a candidate for drug discovery, particularly in targeting specific proteins or receptors.

Medicine

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, modulating their activity. The oxazole and piperazine rings might facilitate binding to specific sites, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-phenylpiperazin-2-yl]acetamide: Lacks the trifluoromethyl group.

    N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide: Has a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in “N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide” likely imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

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